molecular formula C18H29N3O2 B2551868 1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine CAS No. 2415466-29-2

1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine

Cat. No.: B2551868
CAS No.: 2415466-29-2
M. Wt: 319.449
InChI Key: NFTIDGRQSXNXQA-UHFFFAOYSA-N
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Description

1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a but-2-yn-1-yl group and a cyclopropanecarbonylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the but-2-yn-1-yl group, and the attachment of the cyclopropanecarbonylpiperidin-4-yl group. Common synthetic routes may involve:

    Cyclization reactions: to form the piperazine ring.

    Alkylation reactions: to introduce the but-2-yn-1-yl group.

    Amidation reactions: to attach the cyclopropanecarbonylpiperidin-4-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropanecarbonyl group and a but-2-yn-1-yl group. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-19-11-13-20(14-12-19)8-2-3-15-23-17-6-9-21(10-7-17)18(22)16-4-5-16/h16-17H,4-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTIDGRQSXNXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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